![molecular formula C20H26O5 B14333236 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate CAS No. 106644-38-6](/img/structure/B14333236.png)
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate is an organic compound known for its unique chemical structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains multiple ethoxyethoxy groups, which contribute to its solubility and reactivity. This compound is used in various scientific research applications due to its distinctive characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate typically involves the esterification of naphthalen-1-ylacetic acid with 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.
化学反应分析
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylacetic acid or naphthalen-1-ylacetone.
Reduction: Production of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)methanol.
Substitution: Generation of derivatives with different functional groups replacing the ethoxyethoxy moieties.
科学研究应用
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Employed as a plasticizer in polymer production and as an additive in lubricants and coatings.
作用机制
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release naphthalen-1-ylacetic acid, which may interact with cellular enzymes and receptors. The ethoxyethoxy groups enhance the compound’s solubility, facilitating its transport across cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate: A similar compound with a simpler structure, lacking the naphthalene moiety.
Triethylene glycol monoethyl ether acetate: Another related compound with similar solubility properties.
Uniqueness
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate stands out due to its combination of the naphthalene ring and multiple ethoxyethoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
106644-38-6 |
|---|---|
分子式 |
C20H26O5 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C20H26O5/c1-2-22-10-11-23-12-13-24-14-15-25-20(21)16-18-8-5-7-17-6-3-4-9-19(17)18/h3-9H,2,10-16H2,1H3 |
InChI 键 |
XFMHGZOETVLMGE-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOCCOCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)

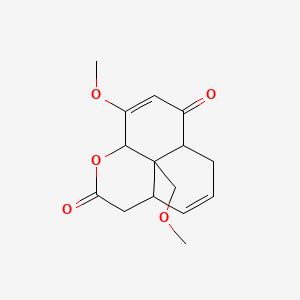
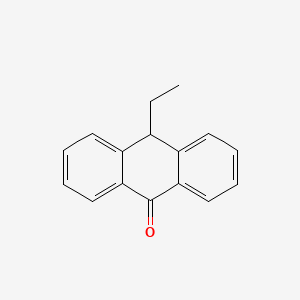
![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
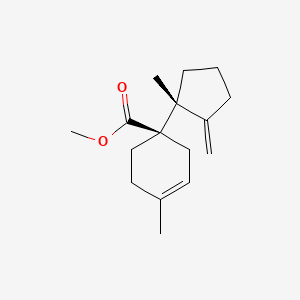
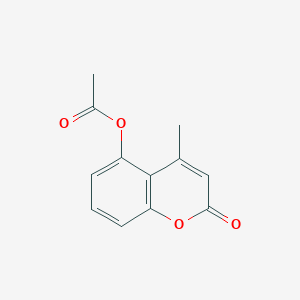
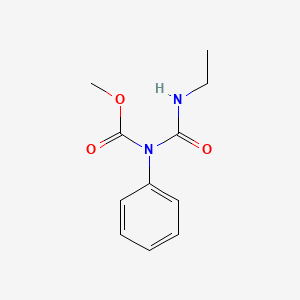
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
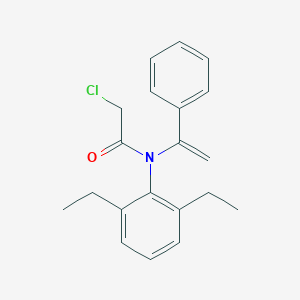
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
